molecular formula C19H21N5O2 B2389585 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 929961-17-1

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2389585
CAS No.: 929961-17-1
M. Wt: 351.41
InChI Key: ORBRXCONFLOEFW-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule derived from the 5-amino-1,2,3-triazole-4-carboxamide scaffold. This scaffold has been extensively studied for its ability to inhibit bacterial SOS response proteins, particularly LexA, a key regulator of DNA repair and mutagenesis pathways . The compound features a 4-ethoxyphenyl group at the 1-position of the triazole ring and a phenethyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

5-amino-1-(4-ethoxyphenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-26-16-10-8-15(9-11-16)24-18(20)17(22-23-24)19(25)21-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBRXCONFLOEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the one-pot, three-component reaction, which includes the cyclization of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives in the presence of a catalyst. This reaction is often carried out in water and ethanol at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using recyclable catalysts such as alumina-silica-supported manganese dioxide (MnO2). This method not only improves the yield but also makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique triazole ring structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

Research has indicated potential antimicrobial and anticancer activities of this compound. Studies have shown that it can inhibit the growth of specific cancer cell lines and exhibit significant antibacterial effects against multidrug-resistant strains.

Case Study: Anticancer Activity
A study demonstrated that derivatives of triazole compounds exhibited cytotoxic activity against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM. The mechanism involves apoptosis induction in cancer cells, suggesting its potential as a therapeutic agent .

Medicine

The compound has been explored for its anti-inflammatory and analgesic properties. It is believed to modulate biochemical pathways by inhibiting cyclooxygenase enzymes, which play a critical role in inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cancer cell growth
AntimicrobialEffective against multidrug-resistant bacteria
Anti-inflammatoryInhibition of cyclooxygenase enzymes

Industry

In industrial applications, this compound is being utilized in developing new materials with specific properties. Its unique chemical structure makes it suitable for creating polymers and other materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Critical Analysis of 5-Amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

This suggests that the phenethyl group in the target compound may reduce binding affinity compared to Compound 14. However, if the phenethyl substituent is positioned outside critical interaction regions, activity might be preserved. Further structural studies (e.g., X-ray crystallography using SHELX ) are needed to validate this hypothesis.

Biological Activity

5-amino-1-(4-ethoxyphenyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antimalarial, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, which is known for diverse biological activities. Its molecular structure can be summarized as follows:

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.39 g/mol

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives that displayed effective antibacterial activity against a range of pathogens. For instance:

Compound MIC (µg/mL) Target Pathogen
5-amino derivative0.12 - 1.95E. coli, S. aureus, P. aeruginosa

These compounds were found to inhibit bacterial growth effectively, with some exhibiting MIC values comparable to established antibiotics like ceftriaxone .

Antimalarial Activity

The antimalarial potential of triazole compounds has been explored in various studies. A notable investigation involved derivatives synthesized from 2-amino-1,4-naphthoquinones containing triazole moieties. The results showed:

  • In vitro IC50 Values : One compound exhibited an IC50 of 0.8 µM against Plasmodium falciparum.
  • Selectivity Index : Values ranged from 6.8 to 343 for HepG2 cells, indicating low cytotoxicity.

The ultrastructural analysis revealed significant damage to the malaria parasite's cellular integrity upon treatment with these compounds .

Anticancer Activity

The anticancer properties of triazole derivatives have also been documented. For example, compounds derived from the triazole scaffold were tested against various cancer cell lines:

Compound IC50 (µM) Cell Line
Triazole derivative49.85A549 (lung cancer)

These studies indicated that certain derivatives could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 1: Antibacterial Screening

In a comprehensive screening of triazole derivatives against Mycobacterium tuberculosis (Mtb), several compounds were identified with promising activity levels. The most active compounds demonstrated MIC values as low as 0.12 µg/mL against resistant strains .

Case Study 2: Antimalarial Evaluation

A study focused on the evaluation of triazole-containing naphthoquinone derivatives showed that specific compounds not only inhibited parasite growth effectively but also demonstrated favorable selectivity indices in mammalian cell lines, making them suitable candidates for further development in antimalarial therapies .

Summary of Findings

The biological activity of this compound showcases its potential across various therapeutic areas:

  • Antibacterial : Effective against multiple bacterial strains with MIC values comparable to standard antibiotics.
  • Antimalarial : Low cytotoxicity and effective inhibition of malaria parasites.
  • Anticancer : Induces apoptosis in cancer cell lines with significant potency.

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